molecular formula C10H13NO3 B1498472 N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid ethyl ester CAS No. 405058-67-5

N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid ethyl ester

Cat. No.: B1498472
CAS No.: 405058-67-5
M. Wt: 195.21 g/mol
InChI Key: TWGHRKBBEDATQZ-UHFFFAOYSA-N
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Description

N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H13NO3. It belongs to the class of pyridine derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid ethyl ester typically involves the esterification of 2,4-dimethyl-3-pyridinecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient mixing and temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions: N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the ester to the corresponding carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ester to the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: 2,4-dimethyl-3-pyridinecarboxylic acid

  • Reduction: 2,4-dimethyl-3-pyridinecarboxylic acid ethyl ester alcohol

  • Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

  • Chemistry: It serves as a precursor for the synthesis of more complex pyridine derivatives, which are used in organic synthesis and material science.

  • Biology: The compound has been investigated for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: It has shown potential in drug discovery and development, particularly in the design of new therapeutic agents targeting various diseases.

  • Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid ethyl ester is similar to other pyridine derivatives, such as 4-dimethylaminopyridine (DMAP) and various indole derivatives. it is unique in its specific structure and potential applications. While DMAP is commonly used as a catalyst in organic synthesis, this compound has shown promise in biological and industrial applications.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP)

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate

  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

  • Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Properties

IUPAC Name

ethyl 2,4-dimethyl-1-oxidopyridin-1-ium-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-4-14-10(12)9-7(2)5-6-11(13)8(9)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHRKBBEDATQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C[N+](=C1C)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654229
Record name Ethyl 2,4-dimethyl-1-oxo-1lambda~5~-pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405058-67-5
Record name Ethyl 2,4-dimethyl-1-oxo-1lambda~5~-pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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